ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, it could bind to its target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with these moieties are involved in pathways related to cell signaling, growth, and proliferation .
Pharmacokinetics
The presence of the piperazine moiety could potentially enhance its solubility and absorption .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. It could potentially alter cellular functions, such as cell growth or signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Biological Activity
Ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 453.99 g/mol |
LogP | 5.2131 |
Polar Surface Area | 51.902 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. Studies have shown that modifications in the quinazoline structure can enhance cytotoxicity against different cancer cell lines, potentially through inhibition of specific kinases involved in cancer progression .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains, suggesting a potential application in treating infections .
- Anti-inflammatory Effects : Research indicates that certain piperazine-containing compounds can exhibit anti-inflammatory properties, which may be relevant in the treatment of inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to interfere with DNA replication or repair mechanisms, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study explored the anticancer effects of quinazoline derivatives on human cancer cell lines, demonstrating that certain modifications led to increased cytotoxicity and apoptosis induction .
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of piperazine derivatives, finding significant activity against Gram-positive and Gram-negative bacteria, which supports the potential use of these compounds as antibiotics .
- Inflammation Models : In vivo studies using animal models showed that piperazine derivatives could reduce inflammation markers significantly, suggesting therapeutic potential in inflammatory diseases .
Properties
CAS No. |
422273-35-6 |
---|---|
Molecular Formula |
C23H23ClN4O4S |
Molecular Weight |
486.97 |
IUPAC Name |
ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O4S/c1-2-32-23(31)27-11-9-26(10-12-27)20(29)15-7-8-17-19(13-15)25-22(33)28(21(17)30)14-16-5-3-4-6-18(16)24/h3-8,13H,2,9-12,14H2,1H3,(H,25,33) |
InChI Key |
LKISTNZRBOMCLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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